1-Aminomethylcycloheptylamine

Vue d'ensemble

Description

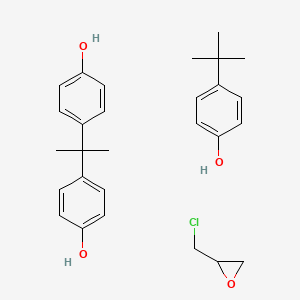

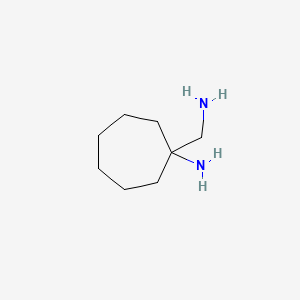

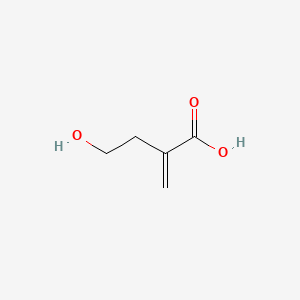

1-Aminomethylcycloheptylamine, also known as AMCHA, is an organic compound that is used in many scientific research applications. It is a cyclic amine that is composed of a single nitrogen atom and seven carbon atoms. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Applications De Recherche Scientifique

HFIP-Promoted Assembly of Unnatural Amino Esters

The study by Li and Yu (2019) showcases the HFIP-promoted de novo assembly of unnatural α-arylated amino esters and dipeptide mimetics, highlighting the synthesis versatility of amines like 1-Aminomethylcycloheptylamine. This method establishes C-C and C-N bonds, creating chiral centers in high yields. The protocol's application in the late-stage elaboration of drug molecules underscores its utility in developing new LSD1 inhibitors, potentially offering a novel therapeutic strategy for diseases modulated by histone demethylation (Li & Yu, 2019).

Arylcyclohexylamines Synthesis

Maddox, Godefroi, and Parcell (1965) described the synthesis of various 1-arylcyclohexylamines, evaluating their potential as central nervous system depressants. This foundational work provides insight into the chemical manipulation and potential pharmacological uses of compounds structurally related to 1-Aminomethylcycloheptylamine (Maddox, Godefroi, & Parcell, 1965).

Bicyclic Amino Acids in Drug Discovery

Trabocchi, Scarpi, and Guarna (2007) discussed the significance of bicyclic amino acids in drug discovery, focusing on their role as peptidomimetics and reverse turn mimetics. The constraint these structures impose can control the conformational preferences of peptides, offering a strategic approach to developing new drug candidates (Trabocchi, Scarpi, & Guarna, 2007).

Synthesis and Adrenoceptor Activity

Beaumont et al. (1983) explored the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. This research indicates the potential of such compounds, by extension including 1-Aminomethylcycloheptylamine, in modulating receptor activity, thus highlighting their relevance in medicinal chemistry and pharmacology (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Analytical Characterization of Arylcyclohexylamines

De Paoli et al. (2013) provided analytical profiles for psychoactive arylcyclohexylamines, demonstrating the importance of structural characterization in understanding the pharmacological potential and safety profile of these compounds. Such analytical insights are crucial for the regulatory monitoring and scientific investigation of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Propriétés

IUPAC Name |

1-(aminomethyl)cycloheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOUFFPIQCIEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198668 | |

| Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminomethylcycloheptylamine | |

CAS RN |

5062-68-0 | |

| Record name | Cycloheptylamine, 1-aminomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

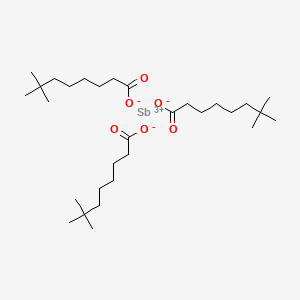

![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)

![Benzenepropanamide, N-[4-[[(4-methylphenyl)(3-phenylpropyl)amino]sulfonyl]phenyl]-beta-oxo-](/img/structure/B1615744.png)